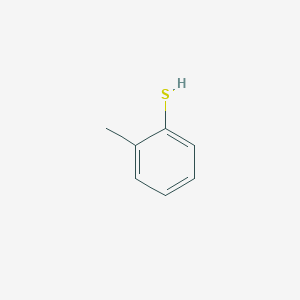

2-Methylbenzenethiol

Description

Contextualization of 2-Methylbenzenethiol within Thiol Chemistry and Aromatic Compounds

As a member of the thiol family, this compound exhibits the characteristic chemistry of the sulfhydryl (-SH) group. nih.govsolubilityofthings.com Thiols are known for their role in forming disulfide bonds, which are crucial in stabilizing protein structures and participating in redox reactions in biochemical systems. solubilityofthings.com Within the broader class of aromatic compounds, this compound's properties are influenced by the interplay between the electron-donating methyl group and the thiol substituent on the benzene (B151609) ring. solubilityofthings.com This substitution pattern affects the compound's acidity, nucleophilicity, and susceptibility to oxidation compared to unsubstituted benzenethiol (B1682325).

The physical and chemical properties of this compound are well-documented. It is a clear, colorless to slightly yellow-brown liquid with a strong, disagreeable odor. chemicalbook.com Key properties are summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C7H8S |

| Molecular Weight | 124.20 g/mol |

| Melting Point | 10-12 °C |

| Boiling Point | 195 °C |

| Density | 1.054 g/mL at 25 °C |

| Refractive Index | 1.578 (at 20 °C) |

Data sourced from multiple references. chemicalbook.comsigmaaldrich.comchemeo.comnist.govguidechem.com

Contemporary Research Significance and Emerging Applications of this compound

The contemporary research significance of this compound stems from its versatility as a synthetic intermediate. It serves as a raw material in the synthesis of various organic compounds, including pharmaceuticals and pesticides. hsppharma.comsolubilityofthings.com For instance, it has been used in the preparation of 4-hydroxy-5,6-dihydropyrones, which have been investigated as potential inhibitors of HIV protease. chemicalbook.com

In the field of materials science, this compound and its derivatives are utilized in the development of novel materials. Research has shown its application in the synthesis of dinuclear indium(III) complexes, which can form one-dimensional polymeric structures. nih.gov These types of structures are of interest for their potential electronic and optical properties. Furthermore, thiols, in general, are crucial for creating self-assembled monolayers on metal surfaces, a technique used in nanotechnology and electronics. acs.org

Isomeric Considerations and Substituent Effects on this compound Research

The properties and reactivity of methylbenzenethiol are significantly influenced by the relative positions of the methyl and thiol groups on the benzene ring. This compound (ortho-isomer) has distinct characteristics compared to its meta and para isomers, 3-methylbenzenethiol (B86895) and 4-methylbenzenethiol (B89573), respectively. solubilityofthings.com These differences arise from steric and electronic effects.

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| This compound | 137-06-4 | 10-12 | 195 |

| 3-Methylbenzenethiol | 108-40-7 | Below -20 | ~195 |

| 4-Methylbenzenethiol | 106-45-6 | 43-44 | 195 |

Data sourced from multiple references. nih.govdrugfuture.comnih.govstenutz.eu

Substituent effects play a critical role in the chemical reactions involving thiols. The nature of the substituent on the aromatic ring can modulate the reactivity of the thiol group. For example, in the context of Michael addition reactions, the electronic properties of substituents on the electrophile can influence the reaction rate with thiols. acs.orgnih.govrsc.org Studies have shown that both electron-donating and electron-withdrawing groups can affect the reaction kinetics, highlighting the complex interplay of steric and electronic factors. acs.orgnih.gov This understanding is crucial for designing new bioconjugation reagents and for studying the mechanisms of covalent binding in biological systems. nih.govnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUNZSDDXMPKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047135 | |

| Record name | 2-Methylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid; [Merck Index] Very offensive odor; [CHEMINFO] Liquid with a stench; mp = 10-12 deg C; [Alfa Aesar MSDS], Liquid, colourless to pale yellow liquid with disagreeable odour | |

| Record name | 2-Thiocresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-Toluenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/134/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

195 °C, 194.00 to 196.00 °C. @ 760.00 mm Hg | |

| Record name | 2-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

64 °C | |

| Record name | 2-Thiocresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in alcohol, ether; insol in water | |

| Record name | 2-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.041 @ 20 °C/4 °C, 1.054-1.059 | |

| Record name | 2-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-Toluenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/134/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.81 [mmHg], 0.816 mm Hg at 25 °C | |

| Record name | 2-Thiocresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

137-06-4 | |

| Record name | 2-Methylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Toluenethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FU2EGI4VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

15 °C | |

| Record name | 2-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 2 Methylbenzenethiol and Its Derivatives

Novel Synthetic Routes and Reaction Mechanisms

Recent innovations in organic synthesis have led to the development of novel pathways for producing 2-methylbenzenethiol derivatives. These routes often employ new technologies and catalytic systems to achieve transformations that were previously challenging.

Electrochemical methods offer a powerful and green alternative for the synthesis of organic compounds, using electricity to drive redox reactions and often avoiding harsh chemical oxidants or reductants. rsc.org In the context of this compound, electrochemical approaches have been successfully employed to create various derivatives.

One notable application is the nickel-catalyzed electrochemical oxidative esterification of this compound with alcohols to produce sulfinate esters. acs.orgacs.org For instance, the reaction of this compound with L-menthol in an undivided cell yields the corresponding chiral sulfinate ester, (1S,2R,5S)-2-isopropyl-5-methylcyclohexyl 2-methylbenzenesulfinate, with a 47% yield. acs.orgacs.org The optimal conditions for similar reactions involve using a nickel foam cathode and a modified graphite (B72142) anode, with Ni(ClO4)2 as the catalyst and LiClO4 as the electrolyte at room temperature. acs.org

Another advanced electrochemical method involves the synthesis of 2-aryl benzothiophenes using 2-methylthiobenzene diazonium salts as precursors. xmu.edu.cnxmu.edu.cn This paired electrolysis method utilizes an undivided cell with a graphite felt anode and a nickel plate cathode. The reaction proceeds via the electrochemical reduction of the diazonium salt to form an aryl radical, which then undergoes intramolecular cyclization to generate the benzothiophene (B83047) derivative. xmu.edu.cn This protocol demonstrates broad substrate scope and functional group tolerance. xmu.edu.cnxmu.edu.cn

Electrochemical Synthesis of a this compound Derivative

| Reactants | Product | Catalyst/Electrolyte | Electrodes | Yield | Reference |

|---|---|---|---|---|---|

| This compound, L-menthol | (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 2-methylbenzenesulfinate | Ni(ClO4)2 / LiClO4 | Nickel Foam (Cathode), Modified Graphite (Anode) | 47% | acs.orgacs.org |

| 2-Methylthiobenzene diazonium salt, 4-Methylbenzene ethyne | 2-Aryl benzothiophene derivative | n-Bu4NBF4 | Graphite Felt (Anode), Ni Plate (Cathode) | 89% | xmu.edu.cn |

Green chemistry principles are increasingly being integrated into the synthesis of thiols and their derivatives to minimize environmental impact. rsc.org These approaches prioritize the use of non-toxic reagents, renewable resources, and energy-efficient processes.

One such method is the metal-free synthesis of sulfonyl halogenides from thiols using ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant in an aqueous solution of HCl or HBr. rsc.org This process is a sustainable alternative to traditional methods that rely on hazardous metal- and halogen-based oxidants. rsc.org For example, 4-methylthiophenol can be converted to its corresponding sulfonyl bromide in 93% yield at 60°C. rsc.org

The use of carbon dioxide (CO2) as a renewable C1 feedstock represents another green strategy. Researchers have developed methods for the synthesis of benzothiazolones through the cyclocarbonylation of 2-aminothiophenols with CO2. mdpi.com This reaction is catalyzed by organic bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and shows how derivatives related to the aminothiophenol scaffold can be synthesized using sustainable reagents. mdpi.com

Furthermore, visible-light-promoted C–S cross-coupling reactions have been developed that proceed at room temperature without the need for photoredox catalysts or transition metals. nih.gov These reactions are initiated by intermolecular charge transfer, representing a highly efficient and environmentally friendly pathway to form C-S bonds. nih.gov

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While specific examples for this compound are not extensively detailed in the provided results, general advanced methodologies for asymmetric synthesis can be applied to create its chiral analogues.

One powerful strategy is the use of chiral nickel(II) complexes for the stereoselective synthesis of non-canonical amino acids, including fluorinated varieties. beilstein-journals.org This method allows for the synthesis of enantio- and diastereomerically pure products on a large scale. The principles of this approach, which involve the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base, could be adapted for the asymmetric synthesis of chiral thiol-containing compounds. beilstein-journals.org

Another relevant approach is the asymmetric synthesis of chiral aminodiols from monoterpenes like (−)-perillaldehyde. mdpi.com These aminodiols can serve as chiral catalysts or be further transformed into other complex chiral molecules. The synthetic sequences often involve stereoselective reductions and dihydroxylations to control the final stereochemistry. mdpi.com Such strategies, which focus on building chirality from a natural chiral pool, are fundamental to modern asymmetric synthesis and could be applied to precursors of this compound analogues.

Catalysis is at the heart of modern organic synthesis, and significant research has been dedicated to developing novel catalysts for reactions involving thiols.

A recent innovation is the use of a three-arm polyether amine as a cost-effective, environmentally friendly, and recyclable catalyst for the aerobic oxidation of thiophenols to disulfides. researchgate.net This method uses oxygen from the air as the terminal oxidant, eliminating the need for expensive and stoichiometric chemical oxidants. researchgate.netmdpi.com With a very low catalyst loading of just 0.5 mol%, this system achieves remarkable efficiency, providing over 96% yield for a wide range of thiophenol substrates, including those with both electron-donating and electron-withdrawing groups. researchgate.net A key advantage of this protocol is the high recovery rate of the catalyst, with over 90% being efficiently recovered and reused without any loss of activity, making it a highly sustainable process. researchgate.net

Optimization of Polyether Amine Catalyst for Thiophenol Oxidation

| Entry | Base Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Pyridine (B92270) (100) | CH3CN | 1 | <2 | researchgate.net |

| 2 | DBU (100) | CH3CN | 1 | <2 | researchgate.net |

| 3 | Triethanolamine (100) | CH3CN | 1 | <2 | researchgate.net |

| 4 | Et3N (100) | CH3CN | 1 | >98 | researchgate.net |

| 5 | Polyether Amine 1 (100) | CH3CN | 1 | >98 | researchgate.net |

| 6 | Polyether Amine 1 (0.5) | CH3CN | 1 | >98 | researchgate.netmdpi.com |

Iodine has emerged as a versatile and sustainable catalyst for various oxidative coupling reactions involving thiols. mdpi.comresearchgate.net It provides a metal-free alternative for the formation of C-S bonds. rsc.org An efficient iodine-catalyzed thio-arylation of anilines with thiols, including this compound, has been developed under electrochemical conditions. rsc.org This method is notable for being free of both metal catalysts and chemical oxidants. The reaction proceeds smoothly for various thiols, with this compound affording the desired diaryl sulfide (B99878) product in 82% yield. rsc.org

Iodine also catalyzes the aerobic oxidative coupling of various thiols to their corresponding disulfides. mdpi.comresearchgate.net Using as little as 5 mol% of iodine and sustainable oxygen as the terminal oxidant, this protocol works for a broad range of substrates at 70°C, offering a cost-effective and environmentally benign pathway for disulfide synthesis. mdpi.comresearchgate.net The reaction mechanism involves the oxidation of iodide (from HI) back to iodine by oxygen, which completes the catalytic cycle. researchgate.net

Substrate Scope of Iodine-Mediated Thio-arylation*

| Thiol Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)thiophenol | 4-(phenylthio)aniline derivative | 90% | rsc.org |

| 2-Bromothiophenol | 2-(phenylthio)aniline derivative | 85% | rsc.org |

| 3-Chlorothiophenol | 3-(phenylthio)aniline derivative | 88% | rsc.org |

| This compound | 2-(phenylthio)aniline derivative | 82% | rsc.org |

| 3-Methylbenzenethiol (B86895) | 3-(phenylthio)aniline derivative | 86% | rsc.org |

*Reaction of various thiophenols with aniline (B41778) under electrochemical conditions. rsc.org

Catalyst Development for this compound Formation

Polyether Amine Catalysis in Aerobic Thiol Oxidation

Functionalization and Derivatization Strategies

The synthesis of metal-thiolate complexes is a significant area of research, and this compound serves as a valuable ligand in creating sophisticated coordination compounds. A notable example is the synthesis of tridentate pincer-type thioether ligands and their subsequent metal complexes.

SNS Pincer Ligand Synthesis: The reaction of this compound with 2,6-bis(chloromethyl)pyridine (B1207206) in the presence of a base like KOH proceeds via HCl elimination to yield the SNS pincer ligand, 2,6-bis[[(2-methylphenyl)thio]methyl]pyridine (SNS-1). researchgate.net This ligand, featuring a central pyridine nitrogen donor flanked by two thioether sulfur atoms, is soluble in common organic solvents like chloroform, ethanol, and THF. researchgate.net

Complexation: The synthesized SNS-1 ligand readily reacts with various metal salts to form stable complexes. For instance, reacting SNS-1 with cobalt(II) chloride (CoCl2), iron(II) chloride (FeCl2), and copper(II) chloride (CuCl2) in a 1:1 molar ratio in a suitable solvent system like THF/methanol yields the corresponding metal complexes. researchgate.net These complexes, with the general formula [M(SNS-1)Cl2], have been characterized by various analytical techniques. researchgate.net

Detailed research findings show that these pincer complexes can be effective catalysts. For example, similar SNS pincer complexes have demonstrated catalytic activity in the cycloaddition of CO2 to epoxides to form cyclic carbonates. researchgate.net

| Ligand/Complex | Starting Materials | Metal Center | General Formula | Reference |

|---|---|---|---|---|

| SNS-1 | This compound, 2,6-bis(chloromethyl)pyridine, KOH | N/A | C21H21NS2 | researchgate.net |

| Complex 1a | SNS-1, CoCl2·6H2O | Co(II) | [Co(SNS-1)Cl2]·2CH3OH | researchgate.net |

| Complex 1b | SNS-1, FeCl2·4H2O | Fe(II) | [Fe(SNS-1)Cl2] | researchgate.net |

| Complex 1c | SNS-1, CuCl2·2H2O | Cu(II) | [Cu(SNS-1)Cl2] | researchgate.net |

This compound is a key precursor for synthesizing various sulfur-containing heterocyclic compounds. These structures are of great interest due to their wide applications in materials science and medicinal chemistry. sioc-journal.cn The construction of C–S bonds is the critical step in these syntheses. sioc-journal.cn

A direct method involves the reaction of this compound with bifunctional electrophiles. As mentioned previously, the reaction between this compound and 2,6-bis(chloromethyl)pyridine is a prime example of forming a sulfur-containing heterocyclic system. researchgate.net In this case, the thiol undergoes a nucleophilic substitution reaction with the chloromethyl groups, leading to the formation of the thioether-linked pyridine macrocycle precursor, SNS-1. researchgate.net

While many examples in the literature utilize the isomer 4-methylbenzenethiol (B89573) for forming complex heterocycles like benzo[b]pyrrolo[2,1-c] Current time information in Bangalore, IN.agriculturejournals.czoxazine-3,9-diones via radical-mediated spiro-tricyclization, the principles can be extended to this compound. rsc.orgnih.gov These reactions often proceed under metal-free conditions, promoted by visible light, showcasing modern, sustainable synthetic strategies. rsc.orgnih.gov

A key derivatization of this compound is its conversion to sulfinate esters. These compounds are valuable intermediates in organic synthesis. An efficient and modern method for this transformation is through electrochemical oxidative esterification.

This process involves the nickel-catalyzed reaction of this compound with an alcohol in an undivided electrochemical cell. For example, the oxidative esterification of this compound with the sterically hindered alcohol L-menthol has been shown to produce the corresponding sulfinate ester in good yield. This electrochemical method is noted for its mild reaction conditions and selectivity compared to some traditional chemical oxidation methods that may produce undesired thiosulfonate byproducts.

| Thiol Substrate | Alcohol Substrate | Catalyst System | Product Type | Key Advantage |

|---|---|---|---|---|

| This compound | L-Menthol | Ni(ClO4)2 / 2,2′-bipyridine | Sulfinate Ester | Mild, selective electrochemical synthesis |

| 4-Methylbenzenethiol | Various Alcohols (e.g., Ethanol) | Ni(ClO4)2 / 2,2′-bipyridine | Sulfinate Ester | Good to excellent yields for various alcohols |

Reaction Mechanisms and Kinetics of 2 Methylbenzenethiol

Mechanistic Investigations of Thiol Reactivity

The thiol group in 2-methylbenzenethiol is the primary site of its chemical reactivity, engaging in radical, nucleophilic, and electrophilic pathways.

Radical reactions involving this compound can be initiated through various means, including exposure to UV light or in the presence of radical initiators. rsc.orgsavemyexams.com These reactions often proceed via the homolytic cleavage of the S-H bond, which is weaker than the C-H bonds in the methyl group or the aromatic ring. masterorganicchemistry.com The resulting thiyl radical (2-methylphenylthiyl radical) is a key intermediate that can participate in subsequent reactions.

For instance, in the presence of an oxidizing agent, this compound can be oxidized to its corresponding disulfide, a reaction that can proceed through a radical mechanism. rsc.org Additionally, the reaction of this compound with other radical species can lead to the formation of various products. For example, the reaction with hydroxyl radicals in the vapor phase is an important atmospheric degradation pathway. nih.gov The benzylic C-H bonds of the methyl group are also susceptible to radical attack, although this is generally less favorable than attack at the S-H bond. masterorganicchemistry.com

The thiol group of this compound exhibits dual reactivity, acting as both a nucleophile and an electrophile under different conditions.

As a nucleophile, the deprotonated form of this compound, the 2-methylbenzenethiolate anion, is a potent nucleophile that can participate in various substitution and addition reactions. nih.govlibretexts.org The nucleophilicity of the thiolate is influenced by the electron-donating nature of the methyl group on the benzene (B151609) ring. cdnsciencepub.com These reactions are fundamental in organic synthesis, allowing for the formation of new carbon-sulfur bonds. For example, this compound can react with alkyl halides or other electrophilic species in the presence of a base. vulcanchem.com

Conversely, the thiol group can also exhibit electrophilic character, particularly when activated. While less common, this reactivity can be observed in certain reactions where the sulfur atom is attacked by a strong nucleophile.

This compound can act as a hydrogen donor in various chemical reactions, a property attributed to the relatively weak S-H bond. researchgate.net This ability to donate a hydrogen atom is crucial in processes such as the reduction of certain functional groups and in quenching radical reactions. cdnsciencepub.comacs.org

In the context of industrial processes, such as the thermal cracking of hydrocarbons, hydrogen donor compounds play a significant role in stabilizing radical intermediates and improving product quality. researchgate.net The effectiveness of this compound as a hydrogen donor is influenced by the stability of the resulting 2-methylphenylthiyl radical. The presence of the methyl group can influence the stability of this radical and, consequently, the hydrogen-donating ability of the parent thiol. cdnsciencepub.com

Nucleophilic and Electrophilic Reactivity of the Thiol Group

Kinetic Studies of this compound Transformations

Kinetic studies provide quantitative insights into the rates and mechanisms of reactions involving this compound.

The rates of reactions involving this compound are typically determined by monitoring the change in concentration of reactants or products over time. Various analytical techniques, such as spectroscopy and chromatography, are employed for this purpose. The experimental data are then used to derive a rate law, which mathematically expresses the relationship between the reaction rate and the concentrations of the reactants.

For example, the oxidation of thiols to disulfides has been shown to follow second-order kinetics in some cases, being first-order in both the thiol and the oxidizing agent. researchgate.net In nucleophilic substitution reactions, the rate is often first-order in both the thiolate and the electrophile. nih.gov The rate constant for the vapor-phase reaction of 2-thiocresol with photochemically-produced hydroxyl radicals has been estimated to be 1.4 x 10⁻¹¹ cm³/molecule-sec at 25 °C. nih.gov

Table 1: Kinetic Data for Reactions Involving Thiophenols

| Reaction | Reactant | Rate Law | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|---|

| Oxidation by Tetramethylene Sulfoxide | Benzenethiol (B1682325) | Second-order | - | - | researchgate.net |

| Oxidation by Tetramethylene Sulfoxide | This compound | Second-order | - | - | researchgate.net |

| Reaction with Hydroxyl Radicals | 2-Thiocresol | - | 1.4 x 10⁻¹¹ cm³/molecule-sec | 25 °C, Vapor Phase | nih.gov |

The kinetics of reactions involving this compound are significantly influenced by temperature and pressure.

Temperature Effects:

Generally, an increase in temperature leads to an increase in the reaction rate. This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. concawe.eu For many chemical reactions, a 10°C rise in temperature can approximately double the reaction rate. tue.nl However, the exact effect of temperature is specific to each reaction and is quantified by the activation energy. For instance, in photoinitiated polymerization reactions, the rate increases with temperature up to a certain point, after which other factors like depropagation can cause the rate to decrease. tue.nl

Pressure Effects:

The effect of pressure on reaction kinetics is most significant for reactions involving gases or reactions carried out in the gas phase. For reactions in the liquid phase, the effect of pressure is generally less pronounced unless there is a significant change in volume during the reaction. In processes like methanol-to-hydrocarbons (MTH) chemistry, reactant partial pressures can influence reaction pathways and rates. ufl.eduuio.no For reactions involving this compound, particularly in industrial applications or high-temperature processes, pressure can be a critical parameter to control.

Advanced Theoretical and Computational Studies of 2 Methylbenzenethiol

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical calculations have proven to be an invaluable tool for elucidating the electronic structure, reactivity, and molecular properties of 2-methylbenzenethiol and related compounds. These methods allow for a detailed exploration of the molecule's behavior that complements and often predicts experimental findings.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. rsc.orgresearchgate.net By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying a variety of chemical systems. rsc.orgpreprints.org Theoretical studies on molecules with similar functional groups, such as those containing methyl and thiol substituents, have demonstrated the utility of DFT in predicting molecular geometries, electronic properties, and the outcomes of chemical reactions. rsc.orgresearchgate.net

For instance, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), are used to optimize molecular structures and calculate electronic properties. researchgate.netsci-hub.senih.gov These studies can predict how the addition of a methyl group affects the electronic properties of a benzene (B151609) ring, noting that such substitutions can decrease the energy gap compared to the parent benzene molecule. researchgate.net

Ab Initio Methods for Molecular Properties and Reactivity Prediction

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular systems. researchgate.netresearchgate.net

Studies on related aromatic compounds have utilized ab initio methods to determine optimized molecular structures, vibrational frequencies, and thermodynamic properties. researchgate.net For example, research on a substituted indole (B1671886) derivative employed both HF and DFT methods to investigate its molecular characteristics, finding good agreement between calculated and experimental data for bond lengths and angles. researchgate.net In conformational analyses of thiopyran derivatives, MP2 methods have shown excellent agreement with experimental results for conformational free energies. researchgate.net These methods are also instrumental in predicting reactivity by analyzing the molecular orbitals and potential energy surfaces. researchgate.netacs.org

Frontier Molecular Orbital (FMO) Analysis

In computational studies of various organic molecules, FMO analysis is a standard procedure. figshare.comresearchgate.net For example, in a study on a synthesized pyridine-based hydrazone, FMO analysis was performed to determine the global reactivity descriptors from the HOMO and LUMO energy gaps. mdpi.com The energy difference between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher chemical reactivity. researchgate.net This type of analysis is crucial for predicting how a molecule like this compound would interact with other reagents. wikipedia.org

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital: The outermost orbital containing electrons, often associated with the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital: The innermost orbital without electrons, often associated with the ability to accept electrons. |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO, which is an indicator of molecular stability and reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. mdpi.comfaccts.de It provides a localized picture of the electron density in terms of atomic orbitals and bonds. faccts.de

NBO analysis is frequently employed alongside DFT calculations to gain a deeper understanding of intramolecular interactions. researchgate.net For instance, in the study of a pyridine-based hydrazone, NBO analysis was used to interpret charge transformation and different types of hydrogen bonding. mdpi.com The method calculates the second-order perturbation energy (E(2)), which quantifies the stabilization energy from donor-acceptor interactions. tandfonline.com These interactions, such as those between lone pairs and antibonding orbitals, can significantly influence the stability and conformation of a molecule. researchgate.nettandfonline.com For a molecule like this compound, NBO analysis could reveal the extent of delocalization of the sulfur lone pairs into the aromatic ring and the hyperconjugative effects of the methyl group.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). tandfonline.commdpi.com This is particularly useful for predicting the sites of intermolecular interactions. sci-hub.se

MEP maps are generated using the results of quantum chemical calculations, typically at the DFT level. sci-hub.seresearcher.life The maps use a color scale where red typically indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). tandfonline.com For example, in the analysis of a pyridine-based hydrazone, the MEP map showed that the most negative regions were located around the oxygen atoms, indicating them as likely sites for electrophilic attack. mdpi.com For this compound, an MEP map would likely show a high negative potential around the sulfur atom due to its lone pairs, making it a probable site for interaction with electrophiles.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior and conformational preferences of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules move, vibrate, and interact with their environment.

Conformational analysis of molecules similar in structure to this compound has been successfully carried out using both experimental and theoretical methods. For example, a study on 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives combined experimental data with theoretical calculations to understand their conformational preferences. researchgate.net Quantum chemical calculations on sulfonamides have also been used to predict the existence and relative stability of different conformers. acs.org

Computational Catalysis and Reaction Pathway Modeling

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving this compound and related aromatic thiols. rsc.org These theoretical studies provide detailed insights into reaction intermediates, transition states, and energy profiles, which are often difficult to determine through experimental methods alone. Modeling is crucial for understanding catalytic processes such as hydrodesulfurization (HDS), pyrolysis, and various coupling reactions where this compound can be a reactant, intermediate, or product.

In the context of hydrodesulfurization (HDS), a vital process in the petroleum industry, computational models have been used to investigate the mechanisms of C-S bond cleavage in alkanethiols on catalyst surfaces like MoS₂ and CoMo/Al₂O₃. researchgate.net These studies reveal two primary pathways: hydrogenolysis (direct C-S bond scission) and elimination (formation of an alkene). researchgate.net While this compound is an aromatic thiol, these fundamental pathways are analogous. Theoretical investigations using DFT can map the potential energy surface for the adsorption of this compound onto a catalyst surface, the interaction with hydrogen, the breaking of the C-S bond, and the final desorption of the desulfurized product, toluene (B28343).

Furthermore, computational studies have been instrumental in understanding the role of aromatic thiols in other catalytic cycles. For instance, DFT calculations have been used to model the catalytic cycle of glutathione (B108866) peroxidase mimics, where the nucleophilicity of different thiols (aliphatic vs. aromatic) significantly impacts reaction rates. nih.gov A study comparing methanethiol (B179389) and thiophenol (a close analogue of this compound) in the reduction of a seleno-organic compound found that the aromatic thiol, thiophenol, led to a much faster reaction. nih.gov This was attributed to a lower activation energy barrier for the reduction step involving thiophenol compared to methanethiol. nih.gov Such findings highlight how computational modeling can quantify the electronic effects that the methyl group in this compound would exert on its reactivity in similar catalytic processes.

The table below presents data from a DFT study on a glutathione peroxidase mimic, illustrating the calculated activation energies (ΔG‡) for reactions involving thiophenol, which serves as a model for the reactivity of this compound. nih.gov

| Reaction Step | Reactants | Thiol | Activation Energy (ΔG‡) (kcal/mol) |

| Selenoxide Reduction | Selenoxide + Thiol | Thiophenol | 15.9 |

| Selenoxide Reduction | Selenoxide + Thiol | Methanethiol | 29.3 |

| This interactive table is based on data from a computational study on the catalytic cycle of a glutathione peroxidase nanomimic, where thiophenol is used as a model for aromatic thiols. nih.gov |

These computational models are essential for the rational design of new catalysts and for optimizing reaction conditions. By predicting reaction pathways and identifying rate-limiting steps, theoretical studies guide experimental work, accelerating the development of more efficient and selective chemical processes involving compounds like this compound. rsc.org

Advanced Analytical and Spectroscopic Characterization of 2 Methylbenzenethiol

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is instrumental in defining the precise molecular architecture and electronic properties of 2-methylbenzenethiol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques offer deeper insights into the molecular connectivity and spatial relationships of atoms.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning proton and carbon signals, especially in complex molecules. mnstate.edu A COSY spectrum reveals proton-proton couplings, simplifying the interpretation of complex splitting patterns in the aromatic region of this compound's ¹H NMR spectrum. mnstate.edu HETCOR or HMBC experiments establish correlations between protons and directly bonded or long-range coupled carbons, respectively, confirming the substitution pattern on the benzene (B151609) ring. mnstate.edu

Solid-State NMR (ssNMR): For studying this compound in a solid state, such as when it is part of a metal complex or adsorbed onto a surface, solid-state NMR is invaluable. researchgate.net It provides information about the molecular structure and dynamics in the solid phase, which can differ significantly from the solution state. researchgate.net In situ solid-state NMR can be used to study the interactions of this compound with catalysts, identifying active sites and reaction intermediates. researchgate.net For instance, the formation of supramolecular reaction centers involving methylbenzenes within zeolites has been demonstrated using advanced ¹³C-²⁷Al double-resonance solid-state NMR. researchgate.net

| NMR Data for this compound Derivatives | |

| Compound | ¹H NMR (400 MHz, DMSO-d6) δ (ppm) |

| 2-amino-5-methylbenzenethiol | 6.92 (d, J = 8.1 Hz, 1H), 6.81 (s, 1H), 6.65 (d, J = 8.1 Hz, 1H), 5.22 (s, 2H), 2.05 (s, 3H) |

| Compound | ¹³C NMR (100 MHz, DMSO-d6) δ (ppm) |

| 2-amino-5-methylbenzenethiol | 147.84, 136.08, 132.35, 125.02, 117.12, 115.36, 20.13 |

Data sourced from a study on the synthesis of benzothiazoles. rsc.org

High-resolution mass spectrometry provides the exact molecular weight of this compound, allowing for the determination of its elemental composition with high accuracy. libretexts.org The molecular ion peak (M+) for this compound (C₇H₈S) is observed at an m/z of approximately 124.034. nih.govnist.gov

Fragmentation Analysis: Electron ionization (EI) mass spectrometry induces fragmentation of the this compound molecule, creating a unique pattern of fragment ions that serves as a molecular fingerprint. libretexts.org The fragmentation pattern can be analyzed to deduce the structure of the molecule. For methylbenzene-containing compounds, a common fragmentation involves the loss of a methyl radical (CH₃•) to form a stable tropylium-like cation. docbrown.info

Key fragment ions observed in the mass spectrum of this compound include:

m/z 124: The molecular ion [C₇H₈S]⁺•. nih.gov

m/z 91: Often the base peak, resulting from the loss of a sulfhydryl radical (•SH), leading to the formation of a tropylium-like ion [C₇H₇]⁺. A similar fragmentation is seen in methylbenzene (toluene), where the loss of a hydrogen atom from the methyl group also results in a [C₇H₇]⁺ ion. docbrown.info

m/z 65: Arises from the loss of an acetylene (B1199291) molecule (C₂H₂) from the m/z 91 ion. docbrown.info

m/z 45: A fragment corresponding to [CHS]⁺. nih.gov

Proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) is another advanced technique used for real-time measurement of volatile organic compounds like this compound. However, ion fragmentation can lead to interferences, requiring careful calibration and data analysis. copernicus.org

| Prominent Ions in the Mass Spectrum of this compound | |

| m/z | Proposed Fragment |

| 124 | [C₇H₈S]⁺• (Molecular Ion) |

| 91 | [C₇H₇]⁺ |

| 65 | [C₅H₅]⁺ |

| 45 | [CHS]⁺ |

Data compiled from NIST and PubChem mass spectrometry data. nih.govnist.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands. The S-H stretching vibration typically appears as a weak band around 2550 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations (wags) are particularly useful for determining the substitution pattern on the benzene ring. spectroscopyonline.com For an ortho-substituted benzene ring like this compound, a strong band is expected in the 770-735 cm⁻¹ range. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. sci-hub.se Studies on the adsorption of methylbenzenethiol on gold and silver nanoparticles using SERS have shown that the chemical bonding and interfacial energy level alignment are crucial for understanding the enhancement process. acs.org The Raman spectra of benzenethiol (B1682325) and its derivatives have been used to identify these compounds in various applications, including the analysis of chemical warfare agent simulants. acs.org

| Key Vibrational Frequencies for Substituted Benzenes | |

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| S-H Stretch | ~2550 |

| Aromatic C=C Stretch | 1600-1450 |

| Ortho-disubstituted C-H Wag | 770-735 |

General ranges based on infrared spectroscopy principles for aromatic compounds. spectroscopyonline.com

For instance, the crystal structures of binuclear palladium complexes incorporating a ligand derived from 2-mercapto-4-methylbenzene have been determined by single-crystal X-ray diffraction. publish.csiro.au Similarly, the molecular structures of germylene stabilized copper(I) halide complexes have been elucidated using this technique. chemrxiv.org These studies provide critical insights into the coordination chemistry of the thiophenolate ligand derived from this compound.

Raman and FT-IR Spectroscopy for Vibrational Analysis

Advanced Chromatographic Separations and Detection

Advanced chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures.

Ultra-high performance liquid chromatography (UPLC) offers significant advantages over traditional high-performance liquid chromatography (HPLC), including higher resolution, increased sensitivity, and faster analysis times. amazonaws.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. amazonaws.com

A reverse-phase UPLC method can be employed for the analysis of this compound. sielc.com Such a method would typically use a C8 or C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid for mass spectrometry compatibility. sielc.comchrom-china.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. UPLC is particularly well-suited for the rapid analysis of additives, such as antioxidants and plasticizers, in materials. chrom-china.com

| Illustrative UPLC Method Parameters | |

| Parameter | Condition |

| Column | UPLC BEH C8 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with Water and Acetonitrile |

| Detector | UV-Vis or Mass Spectrometer |

| Column Temperature | Controlled (e.g., 40 °C) |

Parameters are illustrative and based on typical UPLC methods for similar analytes. chrom-china.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolites

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile organic compounds like this compound. thermofisher.com This powerful technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it ideal for analyzing complex mixtures and detecting trace amounts of substances. thermofisher.comwikipedia.org

The identification of metabolites of this compound is a critical aspect of understanding its biological and environmental fate. GC-MS is a key technology for metabolite profiling in biological samples. core.ac.uk The process generally involves extraction of the metabolites from the matrix (e.g., blood serum), derivatization to increase volatility and thermal stability, followed by GC-MS analysis. researchgate.net The identification of these metabolites is achieved by comparing their mass spectra with established libraries like those from NIST and WILEY. core.ac.uk Although literature specifically detailing the metabolites of this compound is scarce, the general methodologies for identifying aromatic microbial metabolites are well-established. researchgate.nethmdb.ca

Below is a table summarizing typical GC-MS parameters that could be adapted for the analysis of this compound and its metabolites.

| Parameter | Setting | Purpose |

| Gas Chromatograph | ||

| Column | Elite-5 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar | Separation of volatile compounds |

| Carrier Gas | Helium at a flow rate of 1.0-1.5 mL/min | Transports the sample through the column |

| Inlet Temperature | 250-300 °C | Ensures rapid vaporization of the sample |

| Oven Temperature Program | Initial temp 50-110°C, ramped to 280-290°C | Separates compounds based on boiling points |

| Mass Spectrometer | ||

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments molecules for identification |

| Mass Analyzer | Quadrupole or Ion Trap | Separates ions based on mass-to-charge ratio |

| Scan Mode | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) | Full scan for unknown identification, SIM for targeted quantification |

| Transfer Line Temperature | ~280 °C | Prevents condensation of analytes |

| Ion Source Temperature | ~230-280 °C | Maintains ionization efficiency |

Chiral Chromatography for Enantiomeric Separations

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a molecule. scribd.com This is crucial in many fields, particularly pharmaceuticals and agrochemicals, as enantiomers can have different biological activities. sigmaaldrich.com While this compound itself is not chiral, derivatization or its presence in a chiral environment could necessitate such separation techniques.

The separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. scribd.com The chiral selector in the stationary phase or mobile phase interacts differently with each enantiomer, leading to different retention times and thus, separation. scribd.comchiralpedia.com

There are two main approaches to chiral separation:

Direct Method: This involves the use of a chiral stationary phase (CSP) where the enantiomers are directly separated on the column. scribd.comchiralpedia.com This is the most common method. chiralpedia.com

Indirect Method: This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. sigmaaldrich.comchiralpedia.com

The choice of the chiral stationary phase is critical for a successful separation. Common CSPs are based on polysaccharides, proteins, cyclodextrins, and macrocyclic antibiotics. scribd.comresearchgate.net For instance, a methylated-teicoplanin aglycone CSP has been used for the enantioseparation of chiral sulfoxides. researchgate.net The mobile phase composition, temperature, and flow rate are also important parameters that can be optimized to improve resolution. sigmaaldrich.comnih.gov

| Parameter | Description | Relevance to Chiral Separations |

| Stationary Phase | A solid support coated with a chiral selector. | The choice of CSP is the most critical factor for achieving enantiomeric separation. |

| Mobile Phase | The solvent that moves the sample through the column. | Its composition can be altered to improve the separation (resolution) between enantiomers. |

| Flow Rate | The speed at which the mobile phase passes through the column. | Decreasing the flow rate can sometimes enhance the resolution of the enantiomers. sigmaaldrich.com |

| Temperature | The temperature of the column during separation. | Can influence the interaction between the analyte and the CSP, affecting separation. nih.gov |

Electrochemical Analysis Methods

Electrochemical methods offer an alternative approach for the analysis and synthesis involving this compound. These techniques are based on measuring the electrical potential or current resulting from a chemical reaction at an electrode surface.

Studies have shown the involvement of this compound in electrochemical reactions. For example, the electrochemical oxidative esterification of thiols, including this compound, with alcohols has been reported. acs.orgacs.org In this process, a nickel(II) catalyst is used in an undivided cell to produce sulfinate esters. acs.orgacs.org This demonstrates that the thiol group of this compound is electrochemically active.

Another study described the electrochemical synthesis of various diols through the anodic oxidation of hydroquinones in the presence of a thiol nucleophile. researchgate.net While this particular study did not use this compound, it highlights the principle of using electrochemical methods to initiate reactions involving thiols.

The electrochemical behavior of a compound can be studied using techniques like cyclic voltammetry. This method can provide information about the oxidation and reduction potentials of the analyte, which is fundamental for developing quantitative electrochemical sensors or synthetic pathways.

Biological Interactions and Biochemical Mechanisms Involving 2 Methylbenzenethiol

Role in Biological Systems and Pathways

2-Methylbenzenethiol, also known as o-thiocresol, is an organosulfur compound belonging to the thiophenol family. solubilityofthings.com While not a primary metabolite, its thiol group (-SH) is a key functional group in various biochemical processes. Thiols, in general, are crucial for the function of numerous proteins and enzymes and participate in maintaining the cellular redox state. solubilityofthings.com The Human Metabolome Database (HMDB) lists this compound, indicating its presence in the human body, although its specific metabolic pathways are not detailed. nih.gov It has been detected in specimens such as breath, feces, saliva, and urine. hmdb.ca In the context of biological systems, the reactivity of the thiol group is central to its interactions.

Enzymatic Biotransformation and Metabolism of this compound

The metabolism of xenobiotic thiols is a critical detoxification process in many organisms. researchgate.net S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs) are enzymes that can methylate thiol-containing compounds, a process known as S-methylation. researchgate.net While specific studies on the enzymatic biotransformation of this compound are not extensively detailed in the provided results, the general pathways for thiol metabolism suggest it would undergo methylation or oxidation. Thiopurine S-methyltransferase, for instance, is a key enzyme in the metabolism of thiol drugs. researchgate.net The biotransformation of aromatic compounds like toluene (B28343) (methylbenzene) is a known process, and it stands to reason that its thiol derivative would also be subject to enzymatic modification to facilitate excretion. science.gov

Interactions with Biological Macromolecules (e.g., Proteins, DNA)

The thiol group of this compound is the primary site for its interaction with biological macromolecules.

Protein Structure Stabilization and Redox Reactions

Thiols play a significant role in stabilizing the three-dimensional structure of proteins. solubilityofthings.comuantwerpen.be This is primarily achieved through the formation of disulfide bonds between cysteine residues, which are a type of thiol-containing amino acid. uantwerpen.bedhingcollegeonline.co.in While this compound is not an amino acid, its thiol group can participate in redox reactions within a biological system. solubilityofthings.com These reactions are fundamental to cellular signaling and maintaining redox homeostasis. The interaction of thiols with proteins can influence their function and stability. nsf.gov Studies on protein-DNA interactions have sometimes used methylbenzene as a simplified model for the aromatic side chain of phenylalanine, highlighting the potential for the benzene (B151609) ring portion of this compound to participate in non-covalent interactions, such as aromatic hydrogen bonds, which can contribute to the stability of protein structures. researchgate.netchem-soc.simdpi.com

Formation of Disulfide Bonds in Biological Contexts

The formation of disulfide bonds (S-S bonds) is a critical oxidative reaction for the structural integrity of many peptides and proteins. uantwerpen.beresearchgate.net This process involves the oxidation of two thiol groups. Thiol-disulfide exchange is a key reaction where a thiolate attacks a disulfide bond, leading to the formation of a new disulfide linkage. researchgate.net This is a fundamental process for the correct folding and rearrangement of disulfide bonds in proteins. researchgate.net this compound can participate in such exchange reactions. For instance, in studies of synthetic compounds mimicking the enzyme glutathione (B108866) peroxidase (GPx), aromatic thiols like 4-methylbenzenethiol (B89573) are used as cofactors, where they are oxidized to form disulfides. researchgate.net The ease of oxidation of a series of thiols was found to be in the order of benzenethiol (B1682325) > this compound > α-toluenethiol > 1-dodecanethiol, indicating its reactivity in forming disulfide bonds. researchgate.net

Bioactivity and Pharmacological Relevance

While this compound itself is primarily used in research and as a flavoring agent, its structural motifs are found in or used to synthesize compounds with significant biological activity. solubilityofthings.comnih.govscbt.com

Potential as Precursors for Biologically Active Compounds

This compound serves as a precursor or building block in the synthesis of various biologically active molecules. Its chemical properties allow for the creation of specialized compounds with potential therapeutic applications. solubilityofthings.com

Anticancer Agents: Derivatives of 1,5-benzothiazepine (B1259763), which can be synthesized using precursors related to this compound, have shown potential as anticancer agents. mdpi.com For example, certain 1,5-benzothiazepine derivatives have demonstrated cytotoxic activity against liver and prostate cancer cell lines. mdpi.com

Antimicrobial Agents: The isocyanide functional group, which can be synthesized from precursors like 2-methylbenzylamine (B130908) (related to this compound), is found in compounds with antimicrobial properties. Modifications of these structures can lead to enhanced activity against specific pathogens. Pyrimidine derivatives synthesized from substituted benzenethiols have also shown antibacterial and antifungal activities. researchgate.net

Enzyme Inhibitors: A metabolite from Penicillium sp. F33, identified as dihydrofumigatin (2-methoxy-1,3,4-trihydroxy-5-methylbenzene), a compound with a similar methylbenzene core, was found to be a potent inhibitor of lyso-PAF acetyltransferase, a key enzyme in inflammatory processes. nih.gov This suggests that the methylbenzene scaffold can be a basis for developing anti-inflammatory drugs. nih.govnih.gov

Synthetic Opioids: In the synthesis of metabolites of the ultra-potent synthetic opioid carfentanil, a related compound, 5-tert-butyl-2-methylbenzenethiol, was used as a reagent. researchgate.netnih.gov

The following table summarizes some biologically active compounds and their relationship to this compound:

| Compound Class/Derivative | Biological Activity | Relation to this compound | Reference |

| 1,5-Benzothiazepine Derivatives | Anticancer | Can be synthesized from related thiol precursors. | mdpi.com |

| Isocyanide Derivatives | Antimicrobial | Synthesized from related benzylamine (B48309) precursors. | |

| Pyrimidine Derivatives | Antibacterial, Antifungal | Synthesized from substituted benzenethiols. | researchgate.net |

| Dihydrofumigatin | Anti-inflammatory (Enzyme Inhibitor) | Shares a methylbenzene core structure. | nih.gov |

| Carfentanil Metabolites | Opioid Activity | A derivative, 5-tert-butyl-2-methylbenzenethiol, is used in synthesis. | researchgate.net |

Antioxidant Properties of this compound Derivatives

Derivatives of this compound, particularly methylbenzenediol analogs, have been the subject of research to evaluate their potential as antioxidants. These studies often involve synthesizing new derivatives and comparing their antioxidant efficacy against established standards. The primary mechanisms of antioxidant action for these phenolic compounds involve their ability to scavenge free radicals, thereby interrupting oxidative chain reactions.

Research has demonstrated that the antioxidant capacity of these derivatives is significantly influenced by their molecular structure. For instance, the introduction of a tert-butyl group to create compounds like 2-(tert-butyl)-5-methylbenzene-1,4-diol (TBMHQ) and 3-(tert-butyl)-5-methylbenzene-1,2-diol (TBHPC) has been a strategy to enhance antioxidant properties. agriculturejournals.cznih.gov The synthesis of these compounds can be achieved through a Friedel-Crafts reaction of 2-methylbenzene-1,4-diol and 4-methylbenzene-1,2-diol with tertiary butanol. agriculturejournals.cz

The evaluation of antioxidant activity is commonly performed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Rancimat test, which measures the oxidative stability of fats and oils. agriculturejournals.cz In the DPPH assay, the effectiveness of an antioxidant is often expressed as the EC50 value, which is the concentration required to scavenge 50% of the DPPH radicals. agriculturejournals.cz

Studies have shown that the radical scavenging abilities of 2-methylbenzene-1,4-diol and its isomer 4-methylbenzene-1,2-diol are quite potent. agriculturejournals.cz The introduction of a tert-butyl group can have varied effects. For example, in the DPPH assay, 2-methylbenzene-1,4-diol (MHQ) and 4-methylbenzene-1,2-diol (HPC) showed stronger radical scavenging abilities (lower EC50 values) than their tert-butylated derivatives, TBMHQ and TBHPC. agriculturejournals.cz This is attributed to the bulky nature of the DPPH radical, which may have difficulty accessing the hydroxyl groups shielded by the tert-butyl group. agriculturejournals.czresearchgate.net

Conversely, the Rancimat test, which assesses antioxidant activity in a lipid-based system at elevated temperatures, revealed that 3-(tert-butyl)-5-methylbenzene-1,2-diol (TBHPC) is a highly potent antioxidant, even more so than the commonly used synthetic antioxidant tert-butylhydroquinone (B1681946) (TBHQ). agriculturejournals.czagriculturejournals.cz This enhanced activity is thought to be due to the steric synergy between the two phenolic hydroxyl groups in the molecule, which allows the formed free radical to be more stable. agriculturejournals.cz

Further research into novel derivatives has led to the synthesis of compounds like 6,6'-(butane-1,1-diyl)bis(4-methylbenzene-1,2-diol) (BMB). This compound, synthesized from 4-methylcatechol (B155104) (HPC) and butyraldehyde, exhibited stronger antioxidant activity than TBHQ in both Rancimat and deep-frying methods. Its DPPH radical scavenging activity was also significantly higher than that of TBHQ.

The following table summarizes the antioxidant activities of various this compound derivatives based on their DPPH radical scavenging capacity.

Table 1: Antioxidant Activity of this compound Derivatives (DPPH Assay)

| Compound Name | Abbreviation | EC50 (mg/ml) agriculturejournals.cz |

| 2-Methylbenzene-1,4-diol | MHQ | 0.018 |

| 4-Methylbenzene-1,2-diol | HPC | 0.016 |

| 2-(tert-Butyl)-5-methylbenzene-1,4-diol | TBMHQ | 0.039 |

| 3-(tert-Butyl)-5-methylbenzene-1,2-diol | TBHPC | 0.044 |

| tert-Butylhydroquinone | TBHQ | 0.017 |

Environmental Fate and Degradation of 2 Methylbenzenethiol

Environmental Occurrence and Distribution

2-Methylbenzenethiol, also known as o-toluenethiol, is a colorless to pale yellow liquid with a strong, disagreeable odor. chemicalbook.comnih.gov It has been reported to be found in coffee. chemicalbook.com Due to its chemical properties, it can be distributed in different environmental media.

Water: This compound has low solubility in water. solubilityofthings.comfishersci.pt Its presence in water bodies can be an indicator of certain types of pollution and may signal biological processes related to decomposition. solubilityofthings.com If released into water, this compound is expected to volatilize from the surface. nih.gov The rate of volatilization is estimated to be relatively rapid, with a half-life of about 3 hours from a model river and a longer half-life from a model lake. nih.gov

Soil: When released to soil, this compound is expected to have moderate mobility. nih.gov The mobility is influenced by the soil's pH, as the compound can exist in an anionic form in slightly acidic to basic soils, and these anions are more mobile than the neutral species. nih.gov Volatilization from moist soil surfaces is also considered an important process for the neutral form of the compound. nih.gov

Air: With a noticeable vapor pressure, this compound can exist in the atmosphere. nih.govchemicalbook.com Its strong odor, detectable at very low concentrations, suggests its potential as an atmospheric constituent in certain areas. nih.gov

Interactive Data Table: Physicochemical Properties of this compound Relevant to Environmental Distribution

| Property | Value |

| Molecular Formula | C₇H₈S nih.gov |

| Molecular Weight | 124.20 g/mol scbt.com |

| Physical State | Liquid solubilityofthings.com |

| Boiling Point | 195 °C nih.gov |

| Melting Point | 15 °C nih.gov |

| Vapor Pressure | 0.81 mmHg nih.gov |

| Water Solubility | Insoluble nih.govfishersci.pt |